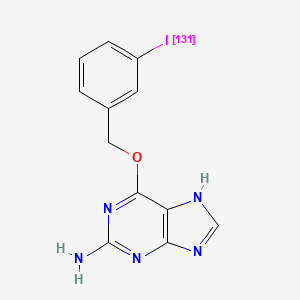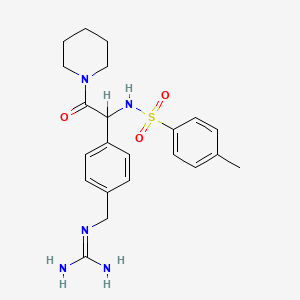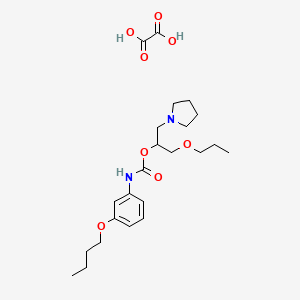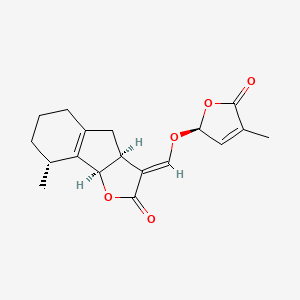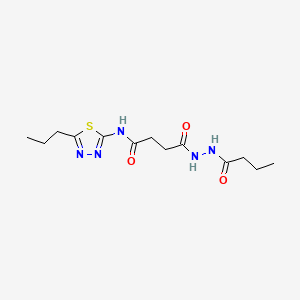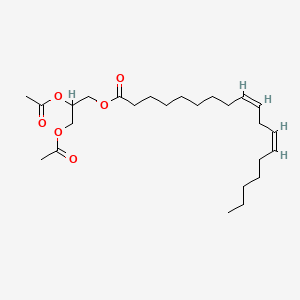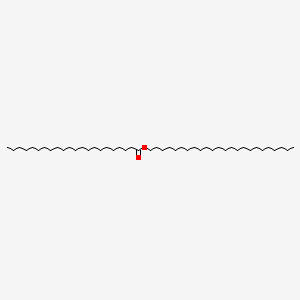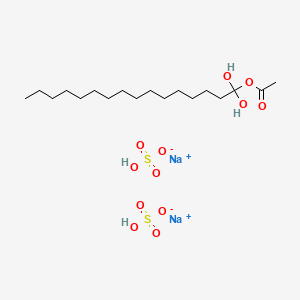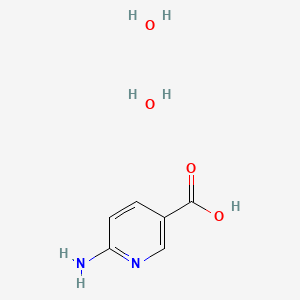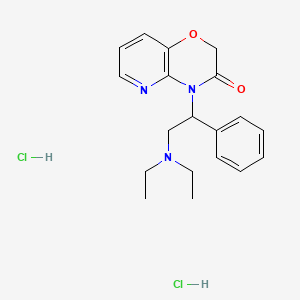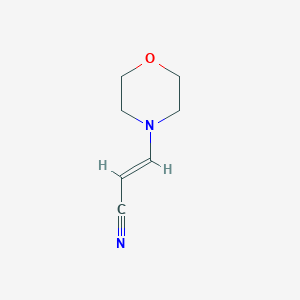
1-((Phenylmethoxy)methyl)-6-((3-methylphenyl)selenenyl)-2-thioxo-5-methylethyluracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((Phenylmethoxy)methyl)-6-((3-methylphenyl)selenenyl)-2-thioxo-5-methylethyluracil is a complex organic compound that features a unique combination of functional groups, including a phenylmethoxy group, a methylphenylselenenyl group, and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Phenylmethoxy)methyl)-6-((3-methylphenyl)selenenyl)-2-thioxo-5-methylethyluracil typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Phenylmethoxy Group: This can be achieved through the reaction of benzyl alcohol with a suitable protecting group.
Introduction of the Methylphenylselenenyl Group: This step involves the reaction of a methylphenylselenium compound with the intermediate.
Formation of the Thioxo Group: This can be done by introducing sulfur into the compound through a suitable reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial levels.
Chemical Reactions Analysis
Types of Reactions
1-((Phenylmethoxy)methyl)-6-((3-methylphenyl)selenenyl)-2-thioxo-5-methylethyluracil can undergo various types of chemical reactions, including:
Oxidation: The selenium atom in the methylphenylselenenyl group can be oxidized to form selenoxide.
Reduction: The thioxo group can be reduced to a thiol group under suitable conditions.
Substitution: The phenylmethoxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of selenoxide derivatives.
Reduction: Formation of thiol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-((Phenylmethoxy)methyl)-6-((3-methylphenyl)selenenyl)-2-thioxo-5-methylethyluracil has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying the effects of selenium-containing compounds on biological systems.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-((Phenylmethoxy)methyl)-6-((3-methylphenyl)selenenyl)-2-thioxo-5-methylethyluracil involves its interaction with molecular targets in biological systems. The selenium atom in the methylphenylselenenyl group can interact with various enzymes and proteins, potentially leading to antioxidant effects. The thioxo group can also interact with biological molecules, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: A compound with similar structural features but different functional groups.
2-Methylphenethylamine: Another compound with a methylphenyl group but different overall structure.
Uniqueness
1-((Phenylmethoxy)methyl)-6-((3-methylphenyl)selenenyl)-2-thioxo-5-methylethyluracil is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties. Its combination of functional groups also makes it a versatile compound for various applications.
Properties
CAS No. |
172256-11-0 |
|---|---|
Molecular Formula |
C22H24N2O3Se |
Molecular Weight |
443.4 g/mol |
IUPAC Name |
6-(3-methylphenyl)selanyl-1-(phenylmethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C22H24N2O3Se/c1-15(2)19-20(25)23-22(26)24(14-27-13-17-9-5-4-6-10-17)21(19)28-18-11-7-8-16(3)12-18/h4-12,15H,13-14H2,1-3H3,(H,23,25,26) |
InChI Key |
CGJRRKRSKPAOPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)[Se]C2=C(C(=O)NC(=O)N2COCC3=CC=CC=C3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



